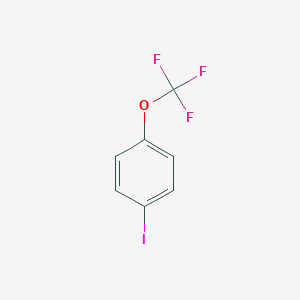









|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[C:14]1[CH:19]=[CH:18][C:17]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:16][CH:15]=1>CS(C)=O.[Cu]I>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:14]2[CH:15]=[CH:16][C:17]([O:20][C:21]([F:22])([F:23])[F:24])=[CH:18][CH:19]=2)[N:3]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
1.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
34.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
4.62 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC=N1
|
|
Name
|
|
|
Quantity
|
6.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.397 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 100 mL round bottomed flask, equipped with a stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite®
|
|
Type
|
WASH
|
|
Details
|
washing with excess ethyl acetate (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was poured into a brine solution (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were partitioned
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with additional ethyl acetate (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified via flash column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C=N1)C1=CC=C(C=C1)OC(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |